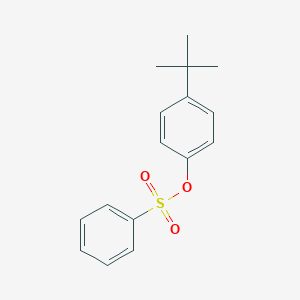![molecular formula C23H31N3O2S B261717 1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane](/img/structure/B261717.png)
1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane is a chemical compound that is commonly used in scientific research due to its unique properties. This compound is also known as BZA and is a member of the sulfonylazepine class of compounds. BZA has been found to have a wide range of applications in various fields of science, including pharmacology, biochemistry, and physiology.
Mécanisme D'action
The mechanism of action of BZA involves the inhibition of the human dopamine transporter (DAT). DAT is a protein that is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting DAT, BZA increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
BZA has been found to have several biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, indicating its potential for the treatment of Parkinson's disease. BZA has also been found to reduce cocaine self-administration in rats, suggesting its potential for the treatment of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BZA in lab experiments include its potent and selective inhibition of DAT, which makes it an ideal tool for studying the role of DAT in various physiological and pathological conditions. However, the limitations of using BZA include its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
The future directions for research on BZA include the development of more potent and selective DAT inhibitors. This could lead to the development of novel treatments for Parkinson's disease and drug addiction. Additionally, further research is needed to determine the long-term effects of BZA on the dopaminergic system and its potential for the treatment of other neurological disorders.
In conclusion, 1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane is a unique chemical compound that has a wide range of applications in scientific research. Its potent and selective inhibition of DAT makes it an ideal tool for studying the role of DAT in various physiological and pathological conditions. Further research on BZA could lead to the development of novel treatments for Parkinson's disease and drug addiction.
Méthodes De Synthèse
The synthesis of 1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-bromobenzhydryl piperazine with 1-azepanolsulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of BZA as a white crystalline solid.
Applications De Recherche Scientifique
BZA has been extensively used in scientific research due to its unique properties. It has been found to be a potent and selective inhibitor of the human dopamine transporter (DAT). This property makes it an ideal compound for studying the role of DAT in various physiological and pathological conditions such as Parkinson's disease and drug addiction.
Propriétés
Nom du produit |
1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane |
|---|---|
Formule moléculaire |
C23H31N3O2S |
Poids moléculaire |
413.6 g/mol |
Nom IUPAC |
1-(4-benzhydrylpiperazin-1-yl)sulfonylazepane |
InChI |
InChI=1S/C23H31N3O2S/c27-29(28,25-15-9-1-2-10-16-25)26-19-17-24(18-20-26)23(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-8,11-14,23H,1-2,9-10,15-20H2 |
Clé InChI |
PWPXNTMCLQUMJS-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B261643.png)
![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B261645.png)

![4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B261658.png)

![1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol](/img/structure/B261662.png)


![4-bromo-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B261671.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B261673.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide](/img/structure/B261675.png)